molecular formula C9H9F3N2 B12228295 4-(Azetidin-1-yl)-2-(trifluoromethyl)pyridine

4-(Azetidin-1-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B12228295
M. Wt: 202.18 g/mol
InChI Key: QEWLNVLCDVNVMJ-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-2-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of an azetidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-2-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with azetidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

4-(Azetidin-1-yl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

    4-(Azetidin-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)pyridine: Lacks the azetidine ring, leading to different reactivity and applications.

Uniqueness: 4-(Azetidin-1-yl)-2-(trifluoromethyl)pyridine is unique due to the combination of the azetidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research.

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

4-(azetidin-1-yl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-6-7(2-3-13-8)14-4-1-5-14/h2-3,6H,1,4-5H2

InChI Key

QEWLNVLCDVNVMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC(=NC=C2)C(F)(F)F

Origin of Product

United States

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